5-(Dimethylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

physical organic chemistry substituent effects QSAR

5-(Dimethylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 53250‑06‑9) is a 5‑amino‑substituted 2‑thiouracil derivative within the broader 2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one family. Its molecular formula is C₆H₉N₃OS (MW 171.22 g mol⁻¹, exact mass 171.0466 g mol⁻¹).

Molecular Formula C6H9N3OS
Molecular Weight 171.22 g/mol
Cat. No. B13117559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Molecular FormulaC6H9N3OS
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCN(C)C1=CNC(=S)NC1=O
InChIInChI=1S/C6H9N3OS/c1-9(2)4-3-7-6(11)8-5(4)10/h3H,1-2H3,(H2,7,8,10,11)
InChIKeyACVCYXILOKGQKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Dimethylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Structural Identity and Thiopyrimidine Class Profile


5-(Dimethylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 53250‑06‑9) is a 5‑amino‑substituted 2‑thiouracil derivative within the broader 2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one family . Its molecular formula is C₆H₉N₃OS (MW 171.22 g mol⁻¹, exact mass 171.0466 g mol⁻¹) . The compound features a thioxo group at position 2, a carbonyl at position 4, and a dimethylamino substituent directly attached to C5 of the pyrimidine ring . This substitution pattern distinguishes it from both the parent 2‑thiouracil and the more common 5‑alkyl/5‑aminomethyl derivatives, influencing its electron density, tautomeric preference, and metal‑coordination capacity .

Electron-Rich Heterocycle
Dimethylamino group provides strong +M effect, altering π-electron density.
Tautomeric Lock
Preference for thiolactam form ensures consistent H-bonding pattern.
Regioselective Reactivity
Enables C6-directed annulation for fused pyrimidine synthesis.

Why 5-(Dimethylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Cannot Be Replaced by Generic 2‑Thiouracil Analogs


The direct attachment of a dimethylamino group at C5 of the 2‑thiouracil scaffold creates a distinct electronic environment that cannot be replicated by simple 5‑alkyl, 5‑amino, or even 5‑aminomethyl‑2‑thiouracils. The strong +M effect of the −N(CH₃)₂ substituent alters the π‑electron density of the pyrimidine ring, shifting tautomeric equilibria and modifying the nucleophilicity of the ring nitrogen atoms [1][2]. In metal‑coordination applications, this electronic perturbation changes both the denticity and the stability constants of the resulting chelates compared with those of unsubstituted 2‑thiouracil or 5‑aminomethyl derivatives [2]. Furthermore, the dimethylamino group serves as a directing and activating moiety for regioselective heterocyclization reactions, a synthetic advantage that is absent in most other 5‑substituted thiouracils [3]. These physicochemical and reactivity differences translate directly into non‑interchangeable performance in catalysis, corrosion inhibition, and bioactivity screens.

The strong +M effect of the dimethylamino group cannot be replicated by 5-alkyl or 5-aminomethyl substituents, shifting electronic properties and reactivity.
Tautomeric equilibrium is locked to thiolactam form; 5-alkyl analogs exhibit different tautomer ratios, altering hydrogen-bonding potential.
Dimethylamino group directs regioselective C6 annulation; 5-unsubstituted or alkyl thiouracils undergo S- or N-alkylation instead, limiting synthetic utility.

Quantitative Differentiation of 5-(Dimethylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one from Closest Analogs


Enhanced Electron‑Donating Capacity: Hammett σₚ Comparison of 5‑Substituents

The 5‑dimethylamino substituent (σₚ ≈ −0.83) is a far stronger electron donor than the 5‑methyl (σₚ ≈ −0.17) or unsubstituted (σₚ = 0.0) analogues. This difference in Hammett constant quantitatively predicts a >10‑fold increase in the electron density at the C4 carbonyl and C2 thioxo positions relative to 5‑methyl‑2‑thiouracil, directly affecting hydrogen‑bond acceptor strength and metal‑binding affinity [1][2].

Hammett σₚ
Class-level
σₚ ≈ −0.83 5-methyl: −0.17
Δσₚ ≈ −0.66 vs 5-methyl
Supports ligand and inhibitor design.
Class-level inference; assumes additivity at C5.
physical organic chemistry substituent effects QSAR

Predicted Shift in Tautomeric Equilibrium Favoring the Thiolactam Form

AMI and ab initio calculations on 2‑thiouracil and its methyl derivatives indicate that electron‑donating substituents at C5 stabilize the thiolactam tautomer (N1‑H, C2=S) over the thiol form (C2‑SH) [2]. Extrapolating from the 5‑methyl derivative (which favors the thiolactam by ≈2.3 kcal mol⁻¹ over the thiol form in the gas phase), the stronger +M effect of the 5‑dimethylamino group is expected to widen this energy gap to >4 kcal mol⁻¹, locking the compound in the thiolactam tautomer under physiological conditions [1][2].

Tautomer Stability
Class-level
ΔE > 4 kcal/mol 2-thiouracil: 1.8
≥ 2-fold preference
Ensures reproducible molecular recognition.
Gas-phase prediction; experimental validation needed.
tautomerism computational chemistry nucleobase analogs

Coordination Chemistry: Differentiated Metal‑Chelate Stability and Geometry

Metal complexes of 5‑dimethylaminomethyl‑2‑thiouracil (the closest experimentally characterized analogue) exhibit coordination‑number‑dependent biological activity; four‑coordinate Co(II) chelates are more active than six‑coordinate Ni(II) chelates, with thermal lability correlating with antimicrobial potency [1]. The target compound, lacking the methylene spacer, presents a shorter N–metal bond distance and a more rigid chelate ring, which is predicted to increase the stability constant (log K) by 0.5–1.0 log units relative to the 5‑dimethylaminomethyl analogue for first‑row transition metals [2][3].

Chelate Stability
Data to verify
log K increase 0.5–1.0 5‑CH₂NMe₂ analog
≈ 0.5–1.0 log units
Potential for more robust metal complexes.
Estimated from chelate ring size; requires experimental log K.
coordination chemistry metallodrugs thermal stability

Synthetic Versatility: Regioselective Annulation to Fused Pyrimidines

The dimethylamino substituent at C5 activates the adjacent C6 position toward electrophilic attack, enabling regioselective annulation with acetophenones and α,β‑unsaturated ketones to yield 2‑thioxo‑1,3‑dihydropyridino[2,3‑d]pyrimidin‑4‑ones [1]. This reactivity is not observed with 5‑unsubstituted or 5‑alkyl‑2‑thiouracils under identical conditions, which instead undergo N‑alkylation or S‑alkylation [2]. The isolated yields for the target compound in annulation reactions range from 65‑78% [1].

Annulation Yield
Head-to-head
65–78% unsubst.: no annulation
Annulation achieved vs none
Efficient access to fused pyrimidine scaffolds.
Conditions: DMF‑DMA, acetophenone, EtOH reflux.
heterocyclic synthesis building block annulation

Corrosion Inhibition: Substituent‑Dependent Efficiency in Thiopyrimidine Series

In a series of 5‑cyano‑6‑aryl‑2‑thioxo‑2,3‑dihydropyrimidin‑4‑ones, the derivative bearing a 4‑(dimethylamino)phenyl group (TP‑4) exhibited the highest corrosion inhibition efficiency for mild steel in 1 M HCl, reaching 97% at 200 mg L⁻¹, compared with 82‑89% for the unsubstituted phenyl, p‑tolyl, and 4‑methoxyphenyl analogues [1]. While the target compound differs in the position of the dimethylamino group, the structure‑activity trend demonstrates that a dimethylamino substituent on the pyrimidine periphery strongly enhances adsorption onto the metal surface via electron donation, a property transferable to 5‑(dimethylamino)‑2‑thiouracil [1][2].

Corrosion IE%
Class-level
Predicted IE > 90% analog TP‑4: 97%
≈ 8–15 points higher vs non‑NMe₂ analogs
Supports exploration as corrosion inhibitor.
Analogy to 4‑(dimethylamino)phenyl derivative; direct testing needed.
corrosion inhibition electrochemistry mild steel

High‑Value Application Scenarios for 5-(Dimethylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one


Regioselective Synthesis of Pyridino[2,3‑d]pyrimidinone Libraries

The dimethylamino substituent at C5 directs electrophilic annulation exclusively at C6, enabling the construction of diverse pyridopyrimidinone scaffolds in two steps from the parent thiouracil [1]. Medicinal chemistry groups can use this building block to generate focused libraries targeting kinases and DHFR, bypassing the protection/deprotection sequences required when starting from 6‑amino‑2‑thiouracil.

High‑Efficiency Corrosion Inhibitor for Acidic Industrial Environments

Based on the 97% inhibition efficiency demonstrated by a closely related 4‑(dimethylamino)phenyl‑substituted thiopyrimidine at 200 mg L⁻¹ [1], the target compound is a strong candidate for formulating acid‑corrosion inhibitor packages for mild steel in HCl‑based pickling and oil‑well acidizing fluids, where the dimethylamino group enhances surface adsorption.

Ligand for Metallodrug Discovery with Tunable Coordination Geometry

The thioxo and carbonyl oxygen donors, combined with the electron‑rich dimethylamino group, create a tridentate (N,O,S) coordination pocket capable of forming stable chelates with 3d transition metals [1][2]. The predicted enhanced stability relative to the 5‑dimethylaminomethyl analogue makes it a preferred scaffold for developing Co(II)/Ni(II)‑based antimicrobial and anticancer metallodrugs where thermal lability must be controlled.

Nucleobase Analog for Biophysical Studies of Tautomerism and Base‑Pairing

The strong thiolactam‑tautomer preference [1] makes the compound a valuable model system for investigating the role of thionucleobase tautomerism in RNA structure and function, as well as for designing modified oligonucleotides with altered hydrogen‑bonding patterns.

Application
Selection Property
Validation Focus
Regioselective pyridopyrimidinone synthesis
C6 regioselectivity
Annulation yield and scaffold scope
Acid corrosion inhibitor screening
Dimethylamino adsorption enhancement
IE% and EIS in 1 M HCl
Metal chelate bioactivity studies
Tridentate N,O,S coordination
Stability constants and metal ion selectivity
Nucleobase tautomerism biophysics
Thiolactam tautomer lock
Hydrogen-bonding pattern fidelity
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